molecular formula C21H20N4O3S B2974420 (E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one CAS No. 332109-57-6

(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one

Cat. No. B2974420
CAS RN: 332109-57-6
M. Wt: 408.48
InChI Key: NMVUHTMHJNFSEB-XMHGGMMESA-N
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Description

(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one, commonly known as BPT, is a heterocyclic compound that has gained significant attention in scientific research. BPT belongs to the family of thiazole derivatives and is synthesized through a multi-step process.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Recent studies have shown that thiazolidinone derivatives, closely related to the chemical structure of interest, exhibit significant antimicrobial and antifungal properties. For instance, compounds synthesized from 2-amino-5-nitrothiazole demonstrated notable antibacterial, antifungal, and antitubercular activities against selected bacteria, fungi, and Mycobacterium tuberculosis (Samadhiya et al., 2014). Additionally, 4-thiazolidinone derivatives prepared from biphenyl-4-carboxylic acid showed significant biological activity against various Gram-negative and Gram-positive bacteria and fungal strains (Deep et al., 2014).

Anticancer Activity

Benzothiazole derivatives have been identified as promising anticancer agents. Research has highlighted the synthesis of new benzothiazole acylhydrazones that investigate their potential anticancer activity. These compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating the potential of benzothiazole and thiazolidinone derivatives in anticancer therapy (Osmaniye et al., 2018). Another study synthesized 4-thiazolidinone derivatives and evaluated their antimicrobial and anticancer potentials, identifying compounds with significant anticancer activity (Deep et al., 2016).

Neuroprotective Activity

Edaravone derivatives containing a benzylpiperazine moiety, related to the chemical structure , have been synthesized and evaluated for their neuroprotective activities. These compounds showed significant protective effects against cellular damage and acute cerebral ischemia, suggesting their potential as neuroprotective agents for treating cerebral ischemic stroke (Gao et al., 2022).

Anticonvulsant Activity

New benztriazoles with mercapto-triazole and heterocycle substituents have been synthesized and evaluated for their anticonvulsant activity. Among these, specific compounds demonstrated potent anticonvulsant activity with low neurotoxicity, indicating their potential as anticonvulsant agents (Liu et al., 2016).

properties

IUPAC Name

(5E)-2-(4-benzylpiperazin-1-yl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c26-20-19(14-17-7-4-8-18(13-17)25(27)28)29-21(22-20)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVUHTMHJNFSEB-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-benzylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one

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